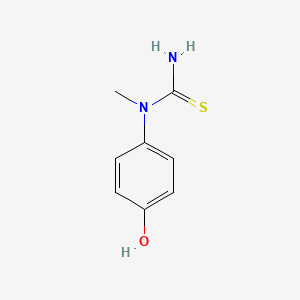

1-(4-Hydroxyphenyl)-1-methylthiourea

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-hydroxyphenyl)-1-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCZSTKILWGCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Substituted Thioureas As Bioactive Motifs

Substituted thioureas are recognized as crucial bioactive motifs, forming the structural core of numerous pharmacologically active compounds. nih.gov The thiourea (B124793) functional group, an analogue of urea (B33335) where the oxygen atom is replaced by sulfur, possesses unique chemical properties that contribute to its biological efficacy. mdpi.com The presence of nitrogen and sulfur atoms allows these molecules to act as effective ligands, forming stable complexes with various metal ions. mdpi.com

The bioactivity of thiourea derivatives is broad and well-documented, encompassing applications as antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antioxidant agents. mdpi.combiointerfaceresearch.comresearchgate.net This versatility stems from the ability of the thiourea moiety to participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. The structural flexibility of the scaffold allows for the synthesis of a vast library of derivatives with diverse functionalities, enabling chemists to fine-tune their biological and physicochemical properties for specific therapeutic applications. mdpi.com For instance, N-aryl and N,N'-diaryl substituted thioureas have shown considerable potential as anticancer agents, with their activity linked to their hydrophobicity and ability to engage in π-π interactions with proteins. biointerfaceresearch.com

Historical Context and Evolution of Thiourea Based Research

The journey of thiourea (B124793) in science began in the 19th century, following the groundbreaking synthesis of its oxygen analogue, urea (B33335), by Friedrich Wöhler in 1828. This event was pivotal in overturning the doctrine of vitalism. Thiourea itself was first synthesized in 1873 by Marceli Nencki.

Early research into thiourea-containing compounds laid the foundation for modern chemotherapy. An early example includes a trypan red analogue developed by Nobel laureate Paul Ehrlich, which demonstrated anti-trypanosomal activity. nih.gov Over the decades, research has evolved significantly. Thiourea derivatives were identified for their use against Mycobacterium tuberculosis, with drugs like thioacetazone and thiocarlide emerging from these efforts. nih.gov

A landmark in the evolution of thiourea-based research was the development of histamine (B1213489) H₂-receptor antagonists for treating ulcers. Metiamide, a thiourea-containing compound, was found to be highly effective. However, it exhibited side effects, which led researchers to replace the thiourea moiety with a cyanoguanidine group, resulting in the successful and less toxic drug, cimetidine. This strategic modification, known as bioisosteric replacement, highlighted the adaptability of drug design principles and the continuous effort to optimize the safety and efficacy of therapeutic agents.

Computational Chemistry and Molecular Modeling of 1 4 Hydroxyphenyl 1 Methylthiourea

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule from first principles. DFT methods model electron correlation accurately and efficiently, making them a standard for calculating the geometric and electronic properties of molecules like 1-(4-Hydroxyphenyl)-1-methylthiourea. Current time information in Montgomery County, US. A typical DFT study on this compound would be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

Electronic structure analysis reveals key details about a molecule's reactivity and interaction sites. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized around the electron-rich sulfur atom and the hydroxyphenyl group, while the LUMO may be distributed across the thiourea (B124793) backbone.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. MEP maps use a color scale to denote electrostatic potential, where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. In this compound, the oxygen and sulfur atoms would represent regions of high negative potential, while the hydrogen atoms of the amine and hydroxyl groups would be areas of positive potential.

Illustrative Data Table 4.1.1: Quantum Chemical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level. Data are hypothetical and for illustrative purposes.

| Parameter | Value | Unit |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap (ΔE) | 4.64 | eV |

| Ionization Potential (I) | 5.89 | eV |

| Electron Affinity (A) | 1.25 | eV |

| Global Hardness (η) | 2.32 | eV |

| Electronegativity (χ) | 3.57 | eV |

| Electrophilicity Index (ω) | 2.75 | eV |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can determine the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor.

For this compound, this analysis would help assign the peaks observed in experimental spectra to specific molecular motions, such as the N-H stretch of the thiourea group, the O-H stretch of the phenol, C=S stretching, and aromatic C-H bending. This correlation between theoretical and experimental data provides a robust confirmation of the molecule's structure.

Interactive Data Table 4.1.2: Selected Theoretical Vibrational Frequencies for this compound Data are hypothetical and for illustrative purposes. Scaled frequencies are shown.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H Stretch | 3550 | Phenolic hydroxyl group stretch |

| N-H Stretch | 3410 | Amine group stretch |

| Aromatic C-H Stretch | 3080 | Phenyl ring C-H stretches |

| C-N Stretch | 1450 | Thiourea backbone C-N stretch |

| C=S Stretch | 1250 | Thione group stretch |

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. This compound has several rotatable bonds, including those connecting the phenyl ring and the methyl group to the thiourea core. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that separate them. Such an analysis would reveal whether specific intramolecular hydrogen bonds, for example between the hydroxyl and thiocarbonyl groups, stabilize certain conformations.

Molecular Docking Studies for Receptor-Ligand Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Current time information in Montgomery County, US. The process involves sampling a large number of ligand conformations and orientations within the receptor's binding site and scoring them based on a function that approximates the binding free energy.

A docking study of this compound against a specific protein target would identify the most likely binding mode and predict its binding affinity. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For example, the hydroxyl and NH groups could act as hydrogen bond donors, while the sulfur atom could be a hydrogen bond acceptor.

Illustrative Data Table 4.2: Molecular Docking Results for this compound with a Hypothetical Kinase Receptor Data are hypothetical and for illustrative purposes.

| Parameter | Value |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Interacting Residues | GLU-85, LYS-42, PHE-150 |

| Hydrogen Bonds | O-H···GLU-85, N-H···LYS-42 |

| Hydrophobic Interactions | Phenyl ring with PHE-150 |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

An MD simulation of the this compound-protein complex, typically lasting for hundreds of nanoseconds, would provide insights into the stability of the interactions predicted by docking. Analysis of the simulation trajectory can yield important metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are built by calculating a set of molecular descriptors (physicochemical, electronic, or topological properties) for a training set of molecules with known activities. A statistical method, such as multiple linear regression (MLR), is then used to create an equation that correlates these descriptors with the activity.

To develop a QSAR model including this compound, one would need a dataset of structurally similar thiourea derivatives with experimentally measured biological activity against a specific target. Descriptors for this compound, such as its octanol-water partition coefficient (logP), molar refractivity, and quantum chemical parameters, would be calculated. The resulting QSAR model could then be used to predict the activity of new, untested compounds in the same chemical class.

Structure Activity Relationship Sar and Mechanistic Insights for 1 4 Hydroxyphenyl 1 Methylthiourea

Elucidation of Key Pharmacophoric Requirements for Biological Activity

A pharmacophore is an abstract description of molecular features essential for the molecular recognition of a ligand by a biological macromolecule. wikipedia.org For the thiourea (B124793) class of compounds, key pharmacophoric features often include hydrogen bond donors (the N-H groups), hydrogen bond acceptors (the sulfur and oxygen atoms), and aromatic rings that can engage in various interactions. researchgate.net An analysis for 1-(4-Hydroxyphenyl)-1-methylthiourea would require studies that map these features to a specific biological target to determine which are critical for its activity. Without experimental or computational data on its binding, a precise pharmacophore model cannot be defined.

Impact of Aromatic and Aliphatic Substituents on Efficacy and Selectivity

SAR studies involve systematically altering parts of a molecule to observe the effect on its biological activity. For thiourea derivatives, research has shown that the nature and position of substituents on the aromatic rings can significantly influence their efficacy as anticancer, antimicrobial, or antioxidant agents. mdpi.combiointerfaceresearch.com For instance, introducing electron-withdrawing groups can enhance the acidity of the N-H protons, potentially strengthening interactions with biological targets. biointerfaceresearch.com A specific investigation into this compound would necessitate the synthesis and biological evaluation of analogues where the hydroxyphenyl and methyl groups are modified or repositioned to understand their contribution to activity and selectivity. Such studies have not been published.

Role of Intermolecular Interactions in Target Binding

The biological effect of a compound is predicated on its ability to bind to a target, such as an enzyme or receptor. This binding is governed by intermolecular forces. For a related compound, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, crystal structure analysis has confirmed the importance of intermolecular hydrogen bonds involving the N-H, O-H, and sulfur groups in forming a stable network. nih.gov It is highly probable that the hydroxyl and thiourea moieties of this compound also participate in crucial hydrogen bonding with a biological target. However, without specific binding studies, the exact nature of these interactions, as well as the potential role of hydrophobic interactions or π-π stacking involving the phenyl ring, remains speculative.

Stereochemical Influences on Activity and Binding Affinity

Stereochemistry can play a pivotal role in the biological activity of a drug, as different stereoisomers can exhibit vastly different affinities for a chiral biological target. researchgate.net The molecule this compound does not possess a stereocenter in its core structure as depicted. If substitutions were to create a chiral center, it would be necessary to synthesize and test individual enantiomers or diastereomers to determine if the biological activity is stereospecific. No such studies concerning this compound are available.

Proposed Molecular Mechanisms Underlying Observed Biological Activities

Thiourea derivatives have been shown to exhibit a range of biological activities through various mechanisms. For example, phenylthiourea (B91264) is known to be a competitive inhibitor of the enzyme phenoloxidase (tyrosinase). researchgate.netnih.gov Other derivatives have been found to act as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.com In different contexts, compounds containing a 4-hydroxyphenyl group have been implicated in modulating cellular pathways related to apoptosis, such as inducing endoplasmic reticulum stress or lysosome-mediated cell death. nih.govmdpi.com To determine the mechanism for this compound, specific enzymatic assays and cell-based studies would be required to identify its molecular target(s) and the subsequent cellular pathways it modulates. This information is currently absent from the scientific literature.

Synthesis and Biological Evaluation of Derivatives and Analogues of 1 4 Hydroxyphenyl 1 Methylthiourea

Systematic Modification of the Thiourea (B124793) Core for Enhanced Activity

The thiourea core, characterized by the N-C(S)-N linkage, is a critical pharmacophore that imparts significant biological activity to a molecule. However, its metabolic instability and potential for toxicity have prompted researchers to explore bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The goal of such modifications is to enhance the compound's activity, selectivity, and pharmacokinetic profile while reducing its toxicity.

One common strategy involves the replacement of the thiourea moiety with groups like cyanoguanidine, 2,2-diamino-1-nitroethene, or N-aminosulfonylamidine. nih.gov These modifications have been successfully employed in drug discovery, leading to the development of well-known drugs with improved therapeutic profiles. nih.gov For instance, the substitution of the thiourea group in a factor Xa inhibitor with a 2,2-diamino-1-nitroethene moiety was investigated, although in that specific case, it resulted in a weaker compound. nih.gov Further modifications, however, led to a derivative with improved inhibitory activity. nih.gov

Another approach to modifying the thiourea core is the introduction of a 2-aminopyrimidin-4(1H)-one ring as a urea (B33335) bioisostere. This has been shown to result in compounds with good permeability and better stability compared to the parent compound. nih.gov These examples highlight the importance of systematic modification of the thiourea core as a valid strategy for optimizing the biological activity of lead compounds.

Derivatization at the Hydroxyphenyl Moiety and its Impact on Bioactivity

The 4-hydroxyphenyl group is a key structural feature in many biologically active compounds, including derivatives of 1-(4-hydroxyphenyl)-1-methylthiourea. This moiety can participate in hydrogen bonding and other interactions with biological targets, such as enzymes and receptors. Derivatization of the hydroxyphenyl group can significantly impact the compound's bioactivity by altering its electronic properties, lipophilicity, and steric profile.

For example, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed and synthesized as tyrosinase inhibitors. nih.govresearchgate.net Docking simulations revealed that the 4-hydroxyphenyl moiety was oriented towards the copper ions in the catalytic site of human tyrosinase, forming a hydrogen bond with the side chain of a serine residue. nih.gov The phenyl ring of this moiety also engaged in π-π interactions with histidine residues and hydrophobic contact with other amino acids in the active site. nih.gov The inhibitory activity of these compounds was found to be dependent on the substituents on the aroyl moiety, with hydrophobic ortho-substituents leading to the most potent inhibitors. nih.govresearchgate.net

In another study, a 4-mercaptophenol (B154117) derivative, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, was designed as a bifunctional antimelanoma agent. nih.gov This compound contains a tyrosinase-activatable phenolic moiety and a glutathione-reactive α,β-unsaturated carbonyl group. nih.gov Both the E and Z isomers of this compound were found to be excellent substrates of mushroom tyrosinase and exhibited significant cytotoxic activity against murine melanoma cells. nih.gov These findings underscore the importance of the hydroxyphenyl moiety for biological activity and demonstrate that its derivatization can lead to compounds with enhanced therapeutic potential.

N-Substitution Patterns and their Influence on Pharmacological Profiles

The nitrogen atoms of the thiourea core are readily amenable to substitution, providing a convenient handle for modulating the pharmacological properties of the resulting derivatives. The nature and substitution pattern of the groups attached to these nitrogen atoms can have a profound impact on the compound's biological activity, selectivity, and pharmacokinetic profile.

The synthesis of N,N'-disubstituted thiourea derivatives is often achieved through the reaction of isothiocyanates with primary or secondary amines. mdpi.com This straightforward synthetic route allows for the generation of a great structural diversity of substituted thioureas. mdpi.com Structure-activity relationship (SAR) studies of various series of N-substituted thioureas have revealed that the lipophilicity and steric bulk of the substituents play a crucial role in determining their biological activity. mdpi.com

For instance, in a series of N-substituted thioureas evaluated for their activity against Leishmania amazonensis, the lipophilicity of the substituent derived from the isothiocyanate was found to be a key determinant for the activity of the first generation of derivatives. mdpi.com An increase in the lipophilicity of the substituent resulted in a decrease in antipromastigote activity. mdpi.com These studies highlight the importance of carefully considering the N-substitution pattern when designing new thiourea derivatives with desired pharmacological profiles.

Metal Complexes of Thiourea Derivatives and their Chelation-Enhanced Bioactivity

Thiourea and its derivatives are excellent ligands for a wide variety of metal ions due to the presence of both sulfur and nitrogen donor atoms. The formation of metal complexes can significantly enhance the biological activity of the parent thiourea derivatives, a phenomenon often referred to as chelation-enhanced bioactivity. mdpi.comnih.gov This enhancement is attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the stabilization of the metal ion in a particular oxidation state.

The coordination of thiourea derivatives to metal ions can occur in a monodentate fashion through the sulfur atom or in a bidentate manner through both sulfur and nitrogen atoms, leading to the formation of chelate rings. mdpi.com The specific coordination mode depends on the nature of the metal ion, the thiourea derivative, and the reaction conditions. mdpi.com

A variety of metal complexes of thiourea derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. mdpi.com For example, palladium(II) and platinum(II) complexes of N-Phenylmorpholine-4-carbothioamide have been shown to exhibit good inhibitory effects against the MCF-7 breast cancer cell line. mdpi.com The platinum(II) complex, in particular, showed promising activity. mdpi.com Furthermore, several metal complexes of this ligand displayed good antibacterial activity against E. coli. mdpi.com These results demonstrate that the formation of metal complexes is a viable strategy for enhancing the therapeutic potential of thiourea derivatives.

| Compound/Complex | Target Organism/Cell Line | Activity | Reference |

| [PdCl2(HPMCT)2] | MCF-7 | IC50 = 28.93 ± 0.795 µM | mdpi.com |

| [PtCl2(HPMCT)2] | MCF-7 | IC50 = 12.72 ± 0.376 µM | mdpi.com |

| [CuCl2(HPMCT)2] | E. coli | Good antibacterial activity | mdpi.com |

| [Cu(κ2S,N-PMCT)2] | E. coli | Good antibacterial activity | mdpi.com |

Heterocyclic Ring Incorporations into Thiourea Scaffolds

The incorporation of heterocyclic rings into the thiourea scaffold is a widely used strategy in medicinal chemistry to generate novel compounds with diverse pharmacological activities. mdpi.com Heterocyclic rings can introduce conformational constraints, modulate the electronic properties of the molecule, and provide additional sites for interaction with biological targets. researchgate.net

Several approaches have been employed to synthesize thiourea derivatives containing heterocyclic moieties. One common method involves the reaction of a heterocyclic amine with an isothiocyanate. mdpi.com For example, pyrazole-based thiourea derivatives have been synthesized and evaluated for their biological activities. mdpi.com

Another strategy involves the use of multicomponent reactions, which allow for the efficient synthesis of complex heterocyclic systems in a single step. researchgate.net The Biginelli reaction, for instance, has been used to synthesize 3,4-dihydropyrimidine-2(1H)-ones and their thio-analogs from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. researchgate.net

| Heterocyclic Ring | Biological Target/Activity | Reference |

| Piperazine (B1678402) | Anti-leishmanial | mdpi.com |

| Thiazole | Urease inhibition | nih.gov |

| Pyrazole | Various biological activities | mdpi.com |

| Dihydropyrimidine | Various biological activities | researchgate.net |

| 1,5-Benzothiazepane | Diverse biological activities | nih.gov |

Future Research Directions and Translational Prospects for 1 4 Hydroxyphenyl 1 Methylthiourea

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 1-(4-Hydroxyphenyl)-1-methylthiourea is a promising avenue for enhancing its therapeutic potential. The synthesis of thiourea (B124793) derivatives is often straightforward, typically involving the reaction of an isothiocyanate with a primary or secondary amine. mdpi.commdpi.com This synthetic accessibility allows for systematic modifications to the core structure to explore structure-activity relationships (SAR).

Future synthetic strategies could focus on several key areas of the molecule for modification:

The Phenyl Ring: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) on the 4-hydroxyphenyl moiety could modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity to biological targets.

The Hydroxyl Group: The phenolic hydroxyl group is a key feature that can participate in hydrogen bonding with biological targets. Esterification or etherification of this group could be explored to create prodrugs with altered pharmacokinetic profiles.

The Methyl Group: Replacing the N-methyl group with other alkyl or aryl substituents could probe the steric and hydrophobic requirements of the binding pocket of a target protein.

The Thiourea Moiety: The thiourea core is essential for the biological activity of many related compounds. However, bioisosteric replacement with other functional groups could be investigated to improve metabolic stability or reduce potential toxicity.

A hypothetical library of next-generation analogues could be designed to systematically probe these structural modifications.

| Analogue ID | Modification on Phenyl Ring | Modification on Hydroxyl Group | Modification on N-Alkyl Group | Rationale for Design |

| HPMT-A1 | 3-Fluoro | Unmodified | Unmodified | Enhance binding affinity through halogen bonding. |

| HPMT-A2 | Unmodified | O-Acetyl (Prodrug) | Unmodified | Improve bioavailability and metabolic stability. |

| HPMT-A3 | Unmodified | Unmodified | N-Ethyl | Explore steric tolerance at the nitrogen atom. |

| HPMT-A4 | 3,5-Dichloro | Unmodified | Unmodified | Increase lipophilicity and potential for enhanced cell permeability. |

This table is for illustrative purposes to showcase potential future research directions.

The synthesis of these new derivatives would likely follow established protocols for N-acyl thiourea synthesis, which involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189), followed by reaction with the appropriate amine. mdpi.com

Advanced Mechanistic Investigations at the Sub-Cellular and Molecular Levels

A critical area of future research will be to elucidate the precise mechanism of action of this compound at the sub-cellular and molecular levels. The diverse biological activities of thiourea derivatives suggest a multitude of potential cellular targets. researchgate.netcrimsonpublishers.com

Initial investigations could involve broad-spectrum screening against a panel of known drug targets, such as kinases, proteases, and receptors. More advanced mechanistic studies could employ techniques such as:

Target Identification: Utilizing affinity chromatography or chemical proteomics to isolate and identify the specific protein targets of this compound within a cellular lysate.

Enzyme Inhibition Assays: If a specific enzyme is identified as a target, detailed kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Imaging: Using fluorescently labeled analogues of this compound to visualize its sub-cellular localization and interaction with specific organelles or protein complexes.

Molecular Docking and Simulation: In silico studies can provide insights into the binding mode of the compound with its putative target, highlighting key molecular interactions that contribute to its biological activity. researchgate.net

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly in complex diseases like cancer. nih.gov Thiourea-based scaffolds are known to exhibit this multi-targeting potential. Future research should explore the possibility that this compound and its analogues act as multi-target agents.

A potential strategy would be to screen the compound against a panel of targets implicated in a specific disease pathway. For example, in the context of cancer, this could include screening against various receptor tyrosine kinases, cell cycle proteins, and signaling molecules. The development of multi-target drugs based on the this compound scaffold could offer advantages in terms of enhanced efficacy and the potential to overcome drug resistance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thioureas

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. crimsonpublishers.comnih.govjsr.orgnih.govmdpi.com These computational tools can be powerfully applied to the development of this compound and its derivatives.

Key applications of AI and ML in this context include:

Virtual Screening: ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of novel thiourea derivatives, allowing for the rapid in silico screening of vast virtual libraries. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can develop sophisticated QSAR models that correlate the structural features of thiourea derivatives with their biological activities, guiding the rational design of more potent and selective analogues. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their development. AI-powered tools can predict these properties with increasing accuracy, helping to de-risk the drug discovery pipeline at an early stage. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties, potentially leading to the discovery of novel thiourea-based drug candidates with optimized efficacy and safety profiles. nih.gov

Q & A

Q. How can researchers address discrepancies in reported enzymatic inhibition efficiencies?

- Methodological Answer : Standardize enzyme sources (recombinant vs. native) and buffer conditions (pH, ionic strength). Use orthogonal assays (e.g., fluorescence quenching and surface plasmon resonance) to cross-validate inhibition constants (Kᵢ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.